molecular formula C12H14O3 B1317212 Ethyl 2,5-dimethylbenzoylformate CAS No. 80120-31-6

Ethyl 2,5-dimethylbenzoylformate

Cat. No.: B1317212
CAS No.: 80120-31-6
M. Wt: 206.24 g/mol
InChI Key: SQJHKEYGAQOGPH-UHFFFAOYSA-N
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Description

Ethyl 2,5-dimethylbenzoylformate, also known as ethyl benzoylacetate, is a chemical compound with the molecular formula C12H14O3. It is a colorless to pale yellow liquid with a sweet, floral odor. This compound is widely used in the fragrance industry as a flavoring agent and as a key intermediate in the synthesis of various chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2,5-dimethylbenzoylformate can be synthesized through several methods. One common method involves the reaction of p-xylene with ethyl chlorooxoacetate in the presence of aluminum (III) chloride as a catalyst. The reaction is carried out in dichloromethane at temperatures ranging from 0°C to 20°C. The product is then extracted and purified to obtain this compound .

Industrial Production Methods

Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The product is then subjected to rigorous quality control measures to ensure its purity and consistency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,5-dimethylbenzoylformate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Ethyl 2,5-dimethylbenzoylformate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It serves as a precursor for the synthesis of biologically active molecules.

    Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.

    Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 2,5-dimethylbenzoylformate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act as a substrate for enzymes that catalyze its conversion into active metabolites. These metabolites can then interact with cellular receptors or other biomolecules to exert their effects .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-methylbenzoylformate
  • Ethyl 2,4,5-trimethylbenzoylformate
  • Ethyl 2,3,5,6-tetramethylbenzoylformate

Uniqueness

Ethyl 2,5-dimethylbenzoylformate is unique due to its specific structural features, such as the presence of two methyl groups at the 2 and 5 positions on the benzene ring. This structural arrangement imparts distinct chemical and physical properties, making it valuable in various applications .

Properties

IUPAC Name

ethyl 2-(2,5-dimethylphenyl)-2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c1-4-15-12(14)11(13)10-7-8(2)5-6-9(10)3/h5-7H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQJHKEYGAQOGPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C1=C(C=CC(=C1)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80531009
Record name Ethyl (2,5-dimethylphenyl)(oxo)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80531009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80120-31-6
Record name Ethyl (2,5-dimethylphenyl)(oxo)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80531009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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